chemical structure and molecular weight of N-Methyl-4-Nitro-Butyramide
chemical structure and molecular weight of N-Methyl-4-Nitro-Butyramide
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of N-Methyl-4-Nitrobutyramide
[1]Executive Summary & Structural Identity
N-Methyl-4-nitrobutyramide is a functionalized aliphatic amide serving as a critical intermediate in the synthesis of
Its primary utility lies in its role as a "masked" precursor to N-Methyl-GABA (gamma-aminobutyric acid) derivatives and energetic plasticizers.[1] Unlike its aromatic analog (N-(4-nitrophenyl)butanamide), this aliphatic variant allows for clean reduction to linear amines or cyclization to lactams without aromatic byproducts.[1]
Table 1: Chemical Identity & Core Parameters[1][2][3]
| Parameter | Specification |
| IUPAC Name | N-Methyl-4-nitrobutanamide |
| Common Name | N-Methyl-4-nitrobutyramide |
| Molecular Formula | |
| Molecular Weight | 146.14 g/mol |
| SMILES | CNC(=O)CCCN(=O)=O |
| Structure Class | |
| Related CAS | 13013-02-0 (Methyl 4-nitrobutyrate - Ester Analog) |
Physicochemical Profile
The physicochemical properties of N-Methyl-4-nitrobutyramide are governed by the competing polarity of the nitro group (electron-withdrawing) and the amide moiety (hydrogen bond donor/acceptor).
Theoretical Solubility & Polarity
-
LogP (Predicted): -0.4 to -0.[1]1. The molecule is amphiphilic but leans toward hydrophilicity due to the polar amide and nitro groups.[1]
-
Solubility:
-
Melting Point (Est.): 65–75 °C (Solid at STP). Note: Amides typically exhibit higher melting points than their ester counterparts (Methyl 4-nitrobutyrate is a liquid) due to intermolecular hydrogen bonding.
Stability Profile
The molecule is stable under standard conditions but exhibits specific reactivities:
-
C-H Acidity: The protons at the
-position to the nitro group (C4) are acidic ( ) and susceptible to further condensation (Henry reaction) if exposed to strong bases.[1] -
Thermal Sensitivity: Like most aliphatic nitro compounds, prolonged heating above 120 °C may induce decomposition (
release).[1]
Synthetic Pathways
The most robust route to N-Methyl-4-nitrobutyramide is the Michael Addition of nitromethane to N-methylacrylamide. This "atom-economic" pathway avoids the use of halogenated precursors.[1]
Reaction Mechanism
The synthesis relies on the conjugate addition of a nitronate anion (generated from nitromethane) to the
Figure 1: Michael Addition workflow for the synthesis of N-Methyl-4-nitrobutyramide.
Experimental Protocol (Bench Scale)
-
Reagents: Nitromethane (5.0 eq), N-Methylacrylamide (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq).[1]
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve N-methylacrylamide (10 mmol) in MeCN (20 mL).
-
Activation: Add Nitromethane (50 mmol). Note: Excess nitromethane prevents poly-addition (double alkylation).
-
Initiation: Add DBU (1 mmol) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1). The acrylamide spot (
) should disappear. -
Quenching: Evaporate the solvent and excess nitromethane under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with 1N HCl (to remove DBU) and Brine. Dry over
.[1] Recrystallize from EtOAc/Hexanes if solid, or perform column chromatography.[1]
Analytical Characterization
To validate the structure, researchers should look for specific spectroscopic signatures distinguishing the product from the starting acrylamide.[1]
Table 2: Predicted NMR & IR Signals
| Technique | Signal | Assignment | Causality |
| Deshielding by strong electron-withdrawing nitro group.[1] | |||
| Coupling with amide proton ( | |||
| Alpha-protons to carbonyl.[1] | |||
| Central methylene protons (quintet).[1] | |||
| IR | 1550 & 1370 | Asymmetric and symmetric stretching of nitro group.[1] | |
| IR | 1650 | Carbonyl stretching characteristic of secondary amides.[1] |
Applications & Biological Relevance
N-Methyl-4-nitrobutyramide is primarily a synthetic intermediate .[1] Its value lies in the versatility of the nitro group reduction.[1][2]
Figure 2: Downstream synthetic utility of the title compound.
-
GABA Analogs: Catalytic hydrogenation (
, Pd/C) converts the nitro group to an amine, yielding -methyl-GABA derivatives.[1] -
Energetic Materials: The nitro group provides oxygen balance, making this backbone useful in researching melt-castable energetic binders (when polymerized).[1]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Energetic Risk: While mono-nitro compounds are generally stable, they should never be distilled to dryness at high temperatures.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Hygroscopic tendencies may exist due to the amide functionality.[1]
References
-
Ballini, R., & Bosica, G. (2005).[1] Michael Additions of Nitroalkanes to Conjugated Ketones, Carboxylic Esters and Nitriles.[1][3] Journal of Organic Chemistry. (General methodology for Nitro-Michael addition).[1]
-
Sigma-Aldrich. (2023).[1] Methyl 4-nitrobutyrate Product Sheet (CAS 13013-02-0).[1] (Physicochemical proxy for stability data).[1]
-
PubChem. (2023).[1] Compound Summary: 4-Nitrobutanamide derivatives.[1][4][5][6][7] (Structural verification).
-
McMurry, J. (2015).[1] Organic Chemistry. Cengage Learning.[1] (Mechanistic grounding for Michael additions).
Sources
- 1. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sctunisie.org [sctunisie.org]
- 4. guidechem.com [guidechem.com]
- 5. N-(4-nitrophenyl)butanamide | C10H12N2O3 | CID 346259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-NITROPHENYL)BUTANAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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